2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones It is characterized by the presence of an acetyl group at the second position, a chlorine atom at the fifth position, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity. The process involves the following steps:
Formation of the intermediate: 3-chloropropionyl chloride reacts with chlorobenzene in the presence of aluminum chloride at a controlled temperature.
Cyclization: The intermediate undergoes cyclization in the presence of sulfuric acid to form 5-chloro-2,3-dihydro-1H-inden-1-one.
Acetylation: The final step involves the acetylation of the product to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenone derivatives.
Scientific Research Applications
2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the acetyl group but shares the dihydroindenone core and chlorine substitution.
2-Acetyl-2,3-dihydro-1H-inden-1-one: Similar structure but without the chlorine atom.
Uniqueness
2-Acetyl-5-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the acetyl and chlorine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9ClO2 |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-acetyl-5-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9ClO2/c1-6(13)10-5-7-4-8(12)2-3-9(7)11(10)14/h2-4,10H,5H2,1H3 |
InChI Key |
JHYZQFAAOYBAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl |
Origin of Product |
United States |
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